molecular formula C32H35N3O5S B2844825 4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-90-7

4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No. B2844825
CAS RN: 688059-90-7
M. Wt: 573.71
InChI Key: GTIMQFXLAFWWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C32H35N3O5S and its molecular weight is 573.71. The purity is usually 95%.
BenchChem offers high-quality 4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand for Metallocene Catalysts

The compound has significance as a ligand for preparing metallocene catalysts used in olefin polymerization. Metallocenes are transition metal complexes that play a crucial role in controlling polymerization reactions. By coordinating with transition metals (such as titanium or zirconium), this compound enhances the efficiency and selectivity of polymerization processes, leading to the production of high-quality polyolefins .

Fine Chemical Intermediates

As a fine chemical intermediate, this compound serves as a building block for synthesizing more complex molecules. Researchers can utilize it to create various derivatives, modify functional groups, and explore novel chemical transformations. Its unique structure, including the quinazolinone and dioxoloquinazoline moieties, makes it valuable for designing new compounds with specific properties .

UV Absorber in Sunscreen Formulations

Although not directly related to scientific research, a closely related compound, 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione (also known as avobenzone), is used as an oil-soluble ingredient in sunscreen products. Avobenzone absorbs a broad spectrum of UVA rays, making it effective for protecting the skin from ultraviolet radiation .

Potential Pharmacological Applications

While specific studies on SR-01000560216 are limited, its structural features suggest potential pharmacological applications. Researchers could explore its interactions with biological targets, evaluate its cytotoxicity, and investigate its effects on cellular pathways. Further studies may reveal its activity against specific diseases or conditions .

Catalytic Protodeboronation

Although not directly related to SR-01000560216, the field of catalytic protodeboronation is relevant. Researchers have developed protocols for the functionalization of alkyl boronic esters, including 1°, 2°, and 3° alkyl boronic esters. Investigating similar reactions with SR-01000560216 derivatives could lead to new synthetic methodologies .

Exploration of Novel Properties

Given the compound’s unique structure, researchers can explore its physical, chemical, and spectroscopic properties. This includes investigating its solubility, stability, and reactivity under various conditions. Such studies contribute to our understanding of molecular behavior and may uncover unexpected applications .

properties

IUPAC Name

4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O5S/c1-32(2,3)23-11-7-22(8-12-23)19-41-31-34-26-17-28-27(39-20-40-28)16-25(26)30(37)35(31)15-5-6-29(36)33-18-21-9-13-24(38-4)14-10-21/h7-14,16-17H,5-6,15,18-20H2,1-4H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIMQFXLAFWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.